molecular formula C6H12ClNO2 B094331 Piperidine-2-carboxylic acid hydrochloride CAS No. 15862-86-9

Piperidine-2-carboxylic acid hydrochloride

Cat. No.: B094331
CAS No.: 15862-86-9
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-UHFFFAOYSA-N
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Description

Piperidine-2-carboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is an organic compound with the formula HNC₅H₉CO₂H·HCl. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is a colorless solid and is chiral, with the S-stereoisomer being more common .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest Piperidine-2-carboxylic acid hydrochloride. If swallowed, immediate medical assistance should be sought .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of lysine, which undergoes a series of reactions to form the piperidine ring. Another method involves the reduction of pipecolinic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of pipecolic acid, followed by its conversion to the hydrochloride salt. This process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These products have significant applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-2-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Piperidine-2-carboxylic acid hydrochloride involves the reaction of piperidine with maleic anhydride followed by hydrolysis of the resulting product to yield Piperidine-2-carboxylic acid. The acid is then reacted with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Maleic anhydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with maleic anhydride in the presence of a solvent such as toluene or benzene to yield N-(2-piperidyl)maleimide.", "Step 2: The N-(2-piperidyl)maleimide is then hydrolyzed using a strong base such as sodium hydroxide or potassium hydroxide to yield Piperidine-2-carboxylic acid.", "Step 3: The Piperidine-2-carboxylic acid is then reacted with hydrochloric acid in the presence of water to form Piperidine-2-carboxylic acid hydrochloride." ] }

CAS No.

15862-86-9

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

piperidin-1-ium-2-carboxylic acid;chloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

AUGDEGXARBUSFU-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)O.Cl

Canonical SMILES

C1CC[NH2+]C(C1)C(=O)O.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to this invention, pipecolic acid is initially reacted with hydrogen chloride in a suitable solvent, furnishing pipecolic acid hydrochloride salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Piperidine-2-carboxylic acid hydrochloride

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